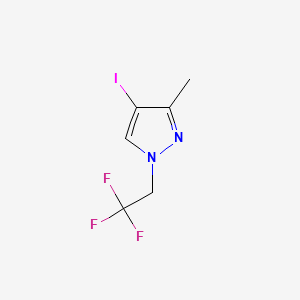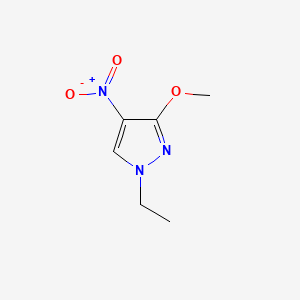![molecular formula C19H27ClN2O B10902745 N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10902745.png)
N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is a complex organic compound that features a unique bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s structure includes a benzamide moiety, a butyl group, and a chlorine atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Alternatively, the stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, particularly its interactions with muscarinic receptors . The compound’s unique structure makes it a valuable tool for investigating the mechanisms of action of tropane alkaloids and related compounds . In industry, it may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets, such as muscarinic receptors. As a muscarinic receptor antagonist, it blocks the action of acetylcholine at these receptors, leading to various physiological effects . The compound’s bicyclic structure allows it to fit into the receptor binding site, preventing the normal signaling pathways from being activated.
Comparison with Similar Compounds
N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can be compared with other tropane alkaloids, such as atropine and scopolamine. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and overall structure.
Properties
Molecular Formula |
C19H27ClN2O |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
InChI |
InChI=1S/C19H27ClN2O/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2/h5-8,16-18H,3-4,9-13H2,1-2H3 |
InChI Key |
OXVQORLPGKNNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dichlorophenoxy)-N'~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B10902672.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide](/img/structure/B10902679.png)



![N-(2-chloro-4-nitrophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902703.png)

![2,4-dibromo-6-{(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl}phenol](/img/structure/B10902711.png)

![3-(ethylsulfanyl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902720.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10902725.png)
![N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B10902729.png)
![3,6-dicyclopropyl-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902730.png)
![N-benzyl-2-[(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10902738.png)
